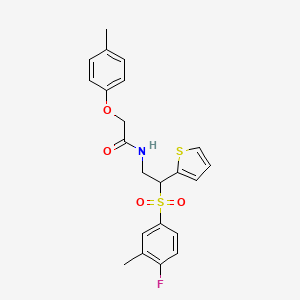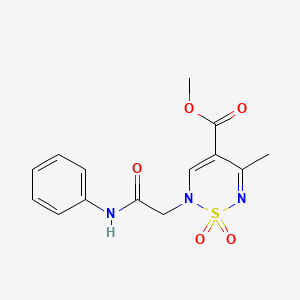
Methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate" is a chemical entity that belongs to the class of thiadiazines, which are heterocyclic compounds containing a 1,2-dihydro-1,2,6-thiadiazine ring system. This class of compounds has been of interest due to their potential pharmacological activities.
Synthesis Analysis
The synthesis of related thiadiazine derivatives has been reported in the literature. For instance, novel 2-carboxamide-substituted 1,3,4-thiadiazines were synthesized by reacting oxamic acid thiohydrazides with phenacyl bromides under basic conditions in methanol . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is characterized by a six-membered ring containing both sulfur and nitrogen atoms. The specific substitution pattern on the thiadiazine ring can significantly influence the chemical and physical properties of the compound. Spectral and elemental analysis are typically used to elucidate the structures of these compounds .
Chemical Reactions Analysis
Thiadiazine derivatives can undergo various chemical reactions depending on their functional groups. For example, thiosemicarbazide derivatives can cyclize to form 1,2,4-triazole rings or convert into 1,3,4-thiadiazole rings under different conditions . Similarly, the compound may also participate in cyclocondensation reactions or react with nucleophiles depending on its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall substitution pattern, can affect these properties. The compound's 1,1-dioxo moiety suggests potential reactivity with nucleophiles, while the methyl group may confer some degree of steric hindrance .
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate belongs to a class of compounds that have been extensively studied for their synthesis and chemical reactions. Various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, closely related to the compound , have been investigated. These studies have explored methylation, acylation, and the synthesis of complex structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. Notably, the compound has been involved in processes yielding indeno[1,2-d]pyrimidines through intramolecular Friedel-Crafts acylation, demonstrating its utility in creating novel heterocyclic compounds (Kappe & Roschger, 1989).
Antihypertensive Properties
Further research has delved into the potential pharmacological applications of related compounds. For instance, derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity. This exploration into the medicinal chemistry domain highlights the compound's relevance in drug development, specifically targeting cardiovascular conditions. The synthesis of thiosemicarbazides, triazoles, and Schiff bases from similar core structures has shown promising results in pharmacological screening, indicating good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).
Crystallographic Studies
Crystallographic studies on similar compounds, such as Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, have provided insights into the structural characteristics of these molecules. Such studies are crucial for understanding the molecular interactions and stability of potential drug candidates, further supporting the importance of methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate in scientific research (Arshad et al., 2013).
Anticonvulsant Activity
The compound's framework has also been explored for its anticonvulsant properties. Studies have shown that related 1,3,4-thiadiazoles exhibit significant anticonvulsant activity without sedation or ataxia, indicating the potential for developing new classes of anticonvulsant agents. This therapeutic application underscores the versatility of methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate and its derivatives in addressing neurological disorders (Chapleo et al., 1986).
Propiedades
IUPAC Name |
methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-10-12(14(19)22-2)8-17(23(20,21)16-10)9-13(18)15-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYIOZHPHKUGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

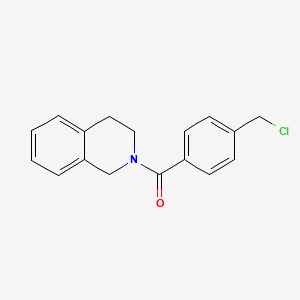
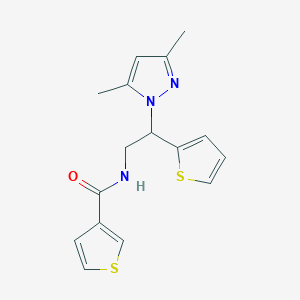

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)
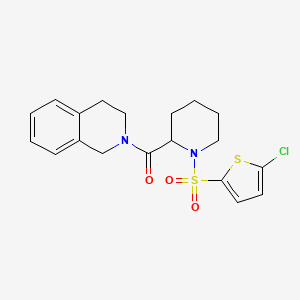
![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)
![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)
